![molecular formula C50H58O4 B13798691 (R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a binaphthalene core with two phenolic groups substituted with tert-butyl and methoxy groups, making it a versatile ligand in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-di-tert-butyl-4-methoxyphenol.
Coupling Reaction: The phenolic compound is then coupled with a binaphthalene derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in the production of chiral compounds.
Biology and Medicine
The compound’s potential applications in biology and medicine include its use as a building block for the synthesis of bioactive molecules. Its chiral nature makes it valuable in the development of pharmaceuticals with specific enantiomeric properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various applications, including the development of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine:
1,3-Bis-tert-butyl thioethers: These compounds are used in the synthesis of functional 1,2-dithiolanes and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of ®-3,3’-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1’-binaphthalene]-2,2’-diol lies in its specific combination of tert-butyl and methoxy groups, which provide steric hindrance and electronic effects that enhance its performance as a chiral ligand. Its ability to form stable complexes with various metals makes it a valuable tool in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C50H58O4 |
|---|---|
Molekulargewicht |
723.0 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)-1-[3-(3,5-ditert-butyl-4-methoxyphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C50H58O4/c1-47(2,3)37-25-31(26-38(45(37)53-13)48(4,5)6)35-23-29-19-15-17-21-33(29)41(43(35)51)42-34-22-18-16-20-30(34)24-36(44(42)52)32-27-39(49(7,8)9)46(54-14)40(28-32)50(10,11)12/h15-28,51-52H,1-14H3 |
InChI-Schlüssel |
HJPQLHSVZNDEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
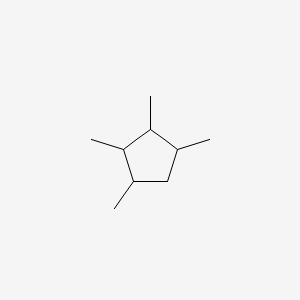
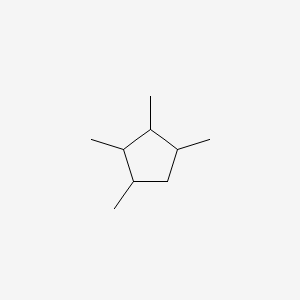

![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)
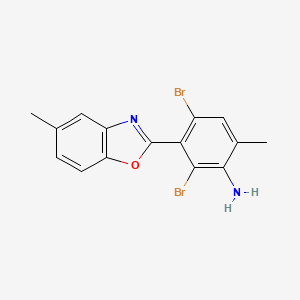


![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)


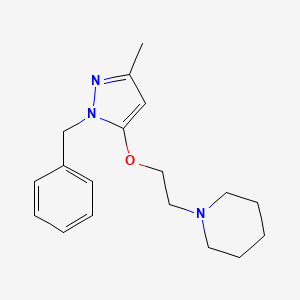
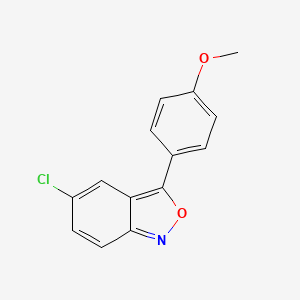
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
